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Compound of Interest

Compound Name: 5-Methyl-7-methoxyisoflavone

Cat. No.: B191856 Get Quote

An objective comparison guide for researchers, scientists, and drug development professionals

validating the lack of ergogenic effect of 5-methyl-7-methoxyisoflavone in athletic

performance.

Executive Summary
Methoxyisoflavone (5-methyl-7-methoxyisoflavone) has been marketed to athletes as a

potent anabolic agent capable of increasing muscle mass and strength without the androgenic

side effects of steroids. However, a thorough review of the scientific literature, including a key

placebo-controlled human trial, fails to substantiate these claims. This guide provides a detailed

analysis of the available evidence, comparing the purported effects of methoxyisoflavone with a

placebo and other established ergogenic aids. Experimental data are presented to objectively

validate the lack of a significant ergogenic effect of methoxyisoflavone supplementation in

resistance-trained individuals.

Comparison of Methoxyisoflavone vs. Placebo in
Resistance-Trained Males
The most robust clinical trial to date on the ergogenic effects of methoxyisoflavone was

conducted by Wilborn et al. (2006). This study provides the primary basis for the quantitative

comparison presented below. The results clearly indicate that methoxyisoflavone

supplementation, at the commonly recommended dosage, offers no significant advantage over

a placebo in enhancing training adaptations in resistance-trained males.[1][2]
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Table 1: Effects of Methoxyisoflavone vs. Placebo on
Body Composition and Performance

Parameter
Methoxyisoflavone
Group (800
mg/day)

Placebo Group Outcome

Fat-Free Mass (FFM) No significant change No significant change

No significant

difference between

groups

Percent Body Fat No significant change No significant change

No significant

difference between

groups

1-RM Bench Press No significant change No significant change

No significant

difference between

groups

1-RM Leg Press No significant change No significant change

No significant

difference between

groups

Sprint Peak Power No significant change No significant change

No significant

difference between

groups

Data summarized from Wilborn et al. (2006). "No significant change" indicates that the changes

observed within the group over the 8-week study period were not statistically significant, and

there were no statistically significant differences in the changes between the methoxyisoflavone

and placebo groups.

Table 2: Effects of Methoxyisoflavone vs. Placebo on
Anabolic and Catabolic Hormones
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Hormone
Methoxyisoflavone
Group (800
mg/day)

Placebo Group Outcome

Active Testosterone No significant change No significant change

No significant

difference between

groups

Free Testosterone No significant change No significant change

No significant

difference between

groups

Cortisol No significant change No significant change

No significant

difference between

groups

Testosterone to

Cortisol Ratio
No significant change No significant change

No significant

difference between

groups

Data summarized from Wilborn et al. (2006). The study found no significant differences in

anabolic or catabolic hormone status between the group supplementing with

methoxyisoflavone and the placebo group.[1]

Experimental Protocols
Wilborn et al. (2006) Study Protocol

Objective: To determine if methoxyisoflavone, ecdysterone, or sulfo-polysaccharide

supplementation affects training adaptations and markers of muscle anabolism/catabolism in

resistance-trained males.[1]

Study Design: A randomized, double-blind, placebo-controlled trial.[1]

Participants: Forty-five resistance-trained males.[2]

Supplementation Protocol: Participants were randomly assigned to one of four groups:

Placebo (P)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2129166/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2129166/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2129166/
https://pubmed.ncbi.nlm.nih.gov/18500969/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b191856?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


800 mg/day of methoxyisoflavone (M)

200 mg/day of 20-hydroxyecdysone (E)

1,000 mg/day of sulfo-polysaccharide (CSP3) Supplementation was ingested daily for

eight weeks.[2]

Training Protocol: All participants followed a structured 4-day per week resistance training

program for the duration of the 8-week study.

Measurements: Data on body composition (fat-free mass, percent body fat), muscular

strength (1-repetition max for bench press and leg press), anaerobic capacity (sprint peak

power), and markers of anabolic/catabolic status (active and free testosterone, cortisol) were

collected at baseline, 4 weeks, and 8 weeks.[2]

Analysis: Data were analyzed using repeated measures ANOVA to determine any significant

differences between the groups over time.[2]

Purported vs. Actual Signaling Pathways
Methoxyisoflavone is often marketed with claims that it directly stimulates anabolic pathways

and suppresses catabolic processes. However, there is a significant lack of direct evidence

from human studies to support these assertions. The diagrams below illustrate the hypothetical

pathways often alluded to in marketing materials, followed by the actual findings from clinical

research.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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